Erastin2

Vue d'ensemble

Description

L’Érastine 2 est un composé qui appartient au domaine des inducteurs de la ferroptose. Il inhibe sélectivement le transporteur cystine/glutamate système xc (-) , ce qui en fait un acteur puissant dans les voies de mort cellulaire . Contrairement à son prédécesseur, l’Érastine, l’Érastine 2 présente une puissance inhibitrice et une efficacité d’induction de la ferroptose améliorées .

Mécanisme D'action

Le mécanisme de l’Érastine 2 est centré sur l’inhibition du transporteur système xc (-). En perturbant l’échange cystine/glutamate, il perturbe l’équilibre redox et déclenche la ferroptose. Les cibles moléculaires impliquent probablement des composants du système de transport et des voies en aval.

Analyse Biochimique

Biochemical Properties

Erastin2 interacts with the system xc-, inhibiting the exchange of extracellular cystine for intracellular glutamate . This inhibition leads to a decrease in intracellular cystine, which is crucial for the synthesis of glutathione (GSH), a major cellular antioxidant . The reduction in GSH levels disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation, which are key features of ferroptosis .

Cellular Effects

This compound has been shown to induce ferroptosis in various types of cells, including cancer cells . It decreases the concentration of glutathione and the expression of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation . Moreover, this compound enhances the sensitivity of cancer cells to X-ray irradiation, indicating its potential as a radiosensitizer .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the system xc-, leading to glutathione depletion and an increase in lipid peroxidation . This process is facilitated by the binding of this compound to voltage-dependent anion channels (VDAC), reversing tubulin’s inhibition on VDAC2 and VDAC3 . The resulting oxidative stress triggers ferroptosis, a form of cell death distinct from apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can lead to significant changes in cellular function. For example, it has been shown to enhance X-ray irradiation-induced cell death in human tumor cell lines . Additionally, this compound has been observed to cause mild cerebral infarction of the brain and duodenal epithelium hyperplasia in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a tumor-transplanted mouse model, this compound demonstrated a radiosensitizing effect and decreased intratumoral glutathione concentration .

Metabolic Pathways

This compound is involved in the cystine/glutamate antiporter system xc-, a key component of the cellular antioxidant defense system . By inhibiting this system, this compound disrupts the synthesis of glutathione, leading to an increase in oxidative stress and the induction of ferroptosis .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cellular function suggest that it is able to penetrate cellular membranes and exert its effects intracellularly .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas where the system xc- is present, such as the plasma membrane

Méthodes De Préparation

Voies de synthèse :: La voie de synthèse de l’Érastine 2 implique des transformations chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Il est synthétisé en tant qu’analogue de l’Érastine, ce qui peut fournir des informations sur sa préparation.

Production industrielle :: Des services de synthèse personnalisée peuvent être utilisés pour obtenir ce composé rapidement .

Analyse Des Réactions Chimiques

La réactivité de l’Érastine 2 tourne autour de son rôle d’inducteur de la ferroptose. Bien que des réactions spécifiques ne soient pas explicitement décrites, il subit probablement des processus liés au métabolisme du fer et au stress oxydatif. Les réactifs et les conditions courants restent inconnus, mais des recherches plus approfondies sont nécessaires.

Applications De Recherche Scientifique

Key Research Applications

The applications of Erastin2 can be categorized into several key areas:

-

Cancer Therapy :

- Selective Cytotoxicity : this compound exhibits selective cytotoxic effects on cancer cells with RAS mutations, making it a promising candidate for targeted cancer therapies. It has been shown to enhance the sensitivity of these cells to conventional treatments like chemotherapy and radiotherapy .

- Combination Therapies : Studies indicate that combining this compound with chemotherapeutic agents, such as cisplatin, can significantly enhance antitumor effects by promoting ferroptosis alongside apoptosis .

-

Understanding Ferroptosis :

- Mechanistic Studies : this compound serves as a valuable tool for investigating the biochemical pathways involved in ferroptosis. Research utilizing this compound has elucidated the role of various cellular processes and genetic factors in regulating ferroptotic cell death .

- Disease Models : The compound has been employed in various disease models to explore the implications of ferroptosis beyond cancer, including neurodegenerative diseases and ischemia-reperfusion injuries .

- Pharmacological Research :

Comparative Analysis with Other Compounds

This compound is part of a broader class of ferroptosis inducers, each with distinct mechanisms and applications. The following table highlights some key compounds alongside this compound:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits system Xc−; induces lipid peroxidation | Selective for RAS-mutant cells; enhances sensitivity to chemo |

| RSL3 | Directly inhibits GPX4 | More potent than Erastin but less selective |

| FIN56 | Promotes GPX4 degradation; inhibits squalene synthase | Dual mechanism affecting cholesterol metabolism |

| Sulfasalazine | Inhibits system Xc− | Primarily used for inflammatory bowel diseases; less potent |

| DPI7 | Inhibits GPX4 activity | Focused on direct enzyme inhibition |

Case Studies

Several studies have documented the effectiveness of this compound across various types of cancer:

- Pancreatic Cancer : Research has shown that this compound induces ferroptosis in pancreatic ductal adenocarcinoma cell lines, enhancing ROS production and inhibiting cell proliferation when combined with other agents .

- Gastric Cancer : A study indicated that cysteine dioxygenase type 1 (CDO1) plays a crucial role in regulating the sensitivity of gastric cancer cells to this compound-induced ferroptosis .

- Colorectal Cancer : Investigations revealed that P53 can inhibit this compound-induced ferroptosis in colorectal cancer cells by blocking dipeptidyl-peptidase-4 (DPP4), highlighting the complex interplay between genetic factors and drug efficacy .

Comparaison Avec Des Composés Similaires

L’Érastine 2 se distingue par sa puissance accrue par rapport à l’Érastine. Les composés similaires comprennent :

Érastine : Le prédécesseur, moins puissant que l’Érastine 2.

Ferrostatines : Ces antioxydants contrecarrent la ferroptose en piégeant les peroxydes lipidiques.

Activité Biologique

Erastin2 is a synthetic compound recognized for its potent ability to induce ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in cancer therapy.

Ferroptosis Induction

this compound primarily functions as an inhibitor of the cystine/glutamate transporter system Xc−. This transporter is crucial for maintaining cellular redox balance by facilitating cystine uptake and glutamate release. Inhibition of Xc− by this compound leads to decreased glutathione levels, a vital antioxidant, resulting in increased oxidative stress and subsequent ferroptosis in cancer cells, particularly those with RAS mutations.

Cellular Pathways Affected

Research has shown that this compound interacts with various cellular pathways:

- Caspase-2 Role : Caspase-2 has been identified as a protective factor against ferroptotic cell death. Studies demonstrated that depletion of caspase-2 increased sensitivity to ferroptosis induced by this compound .

- ERK Signaling : In head and neck squamous cell carcinoma (HNSCC), activated ERK1/2 signaling was linked to decreased efficacy of this compound, suggesting that ERK status may predict cellular response to ferroptosis induction .

Case Studies and Experimental Evidence

- Caspase-2 Deficiency : A study indicated that caspase-2 knockout cells exhibited enhanced sensitivity to ferroptosis when treated with this compound, characterized by increased lipid peroxidation and reduced glutathione levels .

- HNSCC Sensitivity : In another study focusing on HNSCC, it was found that cells overexpressing xCT were more susceptible to Erastin-induced ferroptosis. The inhibition of ERK signaling decreased the effectiveness of this compound treatment .

- Comparative Analysis with Other Compounds : Research comparing this compound with other ferroptosis inducers revealed unique profiles in their mechanisms. For example, compounds like Fer-1 and bazedoxifene were noted for their ability to suppress this compound-induced ferroptosis through different pathways .

Data Tables

| Study Focus | Key Findings | Mechanism |

|---|---|---|

| Caspase-2 Role | Caspase-2 depletion increases sensitivity to ferroptosis via this compound. | Enhanced lipid peroxidation |

| HNSCC Cell Lines | xCT overexpression correlates with increased susceptibility to this compound. | ERK signaling inhibition reduces efficacy |

| Comparative Compound Analysis | Identified potent inhibitors of Erastin-induced ferroptosis (e.g., Fer-1). | Various mechanisms affecting ROS production |

Applications in Cancer Therapy

This compound's ability to selectively induce ferroptosis in cancer cells presents promising therapeutic avenues:

- Chemotherapy Sensitization : Evidence suggests that this compound can enhance the sensitivity of cancer cells to conventional chemotherapy and radiotherapy treatments .

- Targeting Resistant Tumors : Given its unique mechanism of action, this compound may be particularly effective against tumors resistant to standard treatments, making it a valuable candidate for further clinical exploration.

Propriétés

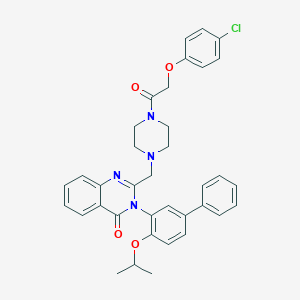

IUPAC Name |

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPHOTYCGOGILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.